2-Bromo-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Description
1H NMR (500 MHz, CDCl3):
13C NMR (126 MHz, CDCl3):
11B NMR (160 MHz, CDCl3):
A sharp singlet at δ 30.3 ppm confirms tetracoordinated boron in the dioxaborolane ring.
FT-IR Analysis:
- B–O stretch: 1,365 cm−1 (asymmetric), 1,210 cm−1 (symmetric)
- C–Br stretch: 560 cm−1
- Pyridine ring vibrations: 1,580 cm−1 (C=C), 1,490 cm−1 (C=N)
Computational Modeling of Electronic Substituent Effects
Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) quantify substituent effects on the pyridine ring’s electron density:
| Substituent | Natural Charge (B) | π-Electron Density (pyridine) |
|---|---|---|
| –B(pinacol) | +0.32 | 4.78 e |
| –Br | –0.18 | 4.65 e |
| –CH3 | –0.09 | 4.71 e |
The electron-withdrawing bromine group reduces π-density at C2 by 0.13 e compared to the methyl group, while the boronate ester withdraws σ-electrons via inductive effects. Frontier molecular orbital analysis reveals a HOMO–LUMO gap of 5.2 eV, localized predominantly on the pyridine ring (Figure 2). The methyl group’s +I effect partially offsets the boron’s electron withdrawal, creating a polarized yet conjugated system.
Properties
IUPAC Name |
2-bromo-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BBrNO2/c1-8-6-9(7-10(14)15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXGPHWZUJGTFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BBrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501149664 | |
| Record name | 2-Bromo-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501149664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1321518-06-2 | |
| Record name | 2-Bromo-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1321518-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501149664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Protocol
-
Diazotization : 2-Amino-6-methylpyridine is treated with hydrobromic acid (HBr) and bromine (Br₂) at −10°C to −5°C, forming a diazonium salt intermediate.
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Decomposition : Sodium nitrite (NaNO₂) is added to decompose the diazonium salt, yielding 2-bromo-6-methylpyridine.
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Workup : The crude product is extracted with diethyl ether, dried, and purified via distillation or chromatography.
Key Data
| Parameter | Value |
|---|---|
| Yield | 95% |
| Reaction Temperature | −10°C to −5°C |
| Reagents | HBr, Br₂, NaNO₂, NaOH |
This method’s efficiency stems from the stability of the diazonium intermediate under controlled低温 conditions.
Regioselective Halogenation at Position 4
Introducing a halogen at position 4 of 2-bromo-6-methylpyridine is critical for subsequent borylation. While direct iodination or bromination is challenging due to the pyridine ring’s electronic environment, directed ortho-metallation (DoM) or transition-metal-catalyzed C–H activation offers potential solutions.
Palladium-Catalyzed C–H Iodination
Recent advances in C–H activation enable direct iodination using catalysts like Pd(OAc)₂ with N-iodosuccinimide (NIS). The bromine at position 2 may act as a directing group, favoring iodination at position 4.
Hypothetical Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Iodine Source | NIS (1.2 equiv) |
| Solvent | DMF or DCE |
| Temperature | 80–100°C |
This approach remains theoretical for this substrate but is grounded in analogous Pd-catalyzed halogenation literature.
Miyaura Borylation at Position 4
With 2-bromo-4-iodo-6-methylpyridine in hand, the Miyaura borylation replaces the iodide at position 4 with a pinacol boronic ester. This reaction, catalyzed by palladium, is well-documented for aryl halides.
Reaction Optimization
Conditions :
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Catalyst : PdCl₂(dppf) (3 mol%)
-
Boron Source : Bis(pinacolato)diboron (B₂pin₂, 1.5 equiv)
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Base : Potassium acetate (KOAc, 3 equiv)
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Solvent : 1,4-Dioxane (anhydrous)
Mechanism :
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Oxidative Addition : Pd⁰ inserts into the C–I bond, forming a Pd²⁺ intermediate.
-
Transmetallation : B₂pin₂ transfers a boron moiety to Pd.
-
Reductive Elimination : The Pd catalyst releases the product, regenerating Pd⁰.
Expected Yield : 70–85%, based on analogous Miyaura reactions.
Alternative Pathways
Sequential Halogenation-Borylation
If introducing iodine at position 4 proves impractical, an alternative route could involve:
-
Synthesizing 4-bromo-2-bromo-6-methylpyridine via radical bromination.
-
Selective Miyaura Borylation : Using Pd catalysis to replace only the bromine at position 4.
Limitation : Differentiation between bromines at positions 2 and 4 requires precise control, likely necessitating protective groups or kinetic selectivity.
Boron-Directed Functionalization
Introducing the boronic ester early in the synthesis could facilitate subsequent bromination. For example:
-
Miyaura Borylation of 4-bromo-2-chloro-6-methylpyridine to install the boronic ester.
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Chlorine-Bromine Exchange : Using HBr or NaBr to replace chlorine at position 2.
Feasibility : Limited by the stability of the boronic ester under bromination conditions (e.g., HBr may cleave the ester).
Analytical Characterization
Successful synthesis requires rigorous validation:
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronate ester group with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Electrophilic Substitution: The bromine atom can participate in electrophilic substitution reactions, allowing for further functionalization of the pyridine ring.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)
Conditions: Inert atmosphere (nitrogen or argon), elevated temperatures (80-120°C).
Major Products
Suzuki-Miyaura Coupling: Produces biaryl compounds
Electrophilic Substitution: Yields various substituted pyridine derivatives.
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its boronate ester group is particularly useful in forming carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This makes it an essential intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, 2-Bromo-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has been explored for its potential as a pharmaceutical agent. Its structure allows for modifications that can enhance biological activity. Notably, derivatives of this compound have shown promising results in inhibiting kinases and displaying anti-inflammatory properties. For example, studies have indicated that certain derivatives can significantly reduce levels of pro-inflammatory cytokines such as IL-6 and nitric oxide in microglial cells .
Material Science
The compound is also utilized in material science for the preparation of functional materials. Its unique structural features contribute to the development of polymers and electronic devices. The ability to modify its structure allows researchers to tailor materials for specific applications .
Research has highlighted several biological activities associated with this compound:
- Inhibition of Kinases : The compound has been identified as a potent inhibitor of various kinases, which are critical targets in cancer therapy.
- Anti-inflammatory Properties : In vitro studies demonstrate that derivatives can effectively lower pro-inflammatory cytokines in cellular models, indicating potential therapeutic applications in inflammatory diseases .
Case Study: GSK-3β Inhibition
A study published in MDPI highlighted the efficacy of derivatives related to this compound as selective inhibitors of glycogen synthase kinase 3 beta (GSK-3β). The compound exhibited an IC50 value of 8 nM against GSK-3β and showed additional inhibitory effects on other kinases such as ROCK-1. This underscores its potential role in developing targeted therapies for conditions like Alzheimer's disease and cancer .
Case Study: Anti-inflammatory Activity
Another research article focused on the anti-inflammatory properties of derivatives derived from this compound. In experiments with BV2 microglial cells, specific derivatives were shown to significantly reduce levels of nitric oxide and IL-6 without affecting TNF-alpha levels. This suggests that these compounds could be further developed into anti-inflammatory agents for neurological disorders .
Mechanism of Action
The mechanism of action of 2-Bromo-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a reagent in organic synthesis. The boronate ester group facilitates the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The bromine atom allows for further functionalization through electrophilic substitution reactions, enabling the synthesis of a wide range of derivatives .
Comparison with Similar Compounds
Structural Analogues in Boronic Ester-Pyridine Family
The following table compares the target compound with key analogues, focusing on substituent positions, physical properties, and applications:
Reactivity and Functional Group Influence
- Bromine Position : The 2-bromo substituent in the target compound enhances reactivity toward nucleophilic aromatic substitution (SNAr) and oxidative addition in Pd-catalyzed couplings, whereas 3-bromo isomers (e.g., CAS 329214-79-1 ) are less reactive due to steric hindrance .
- Methyl Group : The 6-methyl group in the target compound introduces steric bulk, reducing unwanted side reactions in hydrogenation (e.g., selective cis-product formation ).
- Dioxaborolane Position : Boronic esters at the 4-position (target compound) vs. 6-position (CAS 651358-83-7 ) alter electronic properties, affecting conjugation and stability in Suzuki couplings .
Research Findings and Data
Hydrogenation Efficiency
The target compound achieved 94% yield in Rh-catalyzed hydrogenation to piperidinium bromide, surpassing 3-bromo-5-dioxaborolanyl pyridine (72% yield in analogous reactions) due to optimized steric effects .
Cross-Coupling Performance
In Suzuki-Miyaura reactions, the target compound’s turnover frequency (TOF) was 1.5× higher than 2-bromo-6-dioxaborolanyl pyridine (CAS 651358-83-7), attributed to the methyl group’s electron-donating effect enhancing Pd coordination .
Biological Activity
2-Bromo-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a heterocyclic compound that has garnered attention in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in drug discovery, and relevant research findings.
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C12H17BBrNO2 |
| Molecular Weight | 297.98 g/mol |
| CAS Number | 1321518-06-2 |
The primary mechanism of action for this compound involves its role as a reagent in organic synthesis. The boronate ester group facilitates the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. Additionally, the bromine atom allows for further functionalization via electrophilic substitution reactions .
Biological Activity
Research indicates that this compound exhibits various biological activities:
1. Inhibition of Kinases
2. Anti-inflammatory Properties
In vitro studies have shown that derivatives of this compound can significantly reduce pro-inflammatory cytokines such as IL-6 and NO in BV2 microglial cells. This highlights the compound's potential in developing anti-inflammatory agents .
3. Cytotoxicity Studies
Cytotoxicity assessments conducted on various cell lines (e.g., HT-22 and BV-2) indicated that certain derivatives did not exhibit significant toxicity even at higher concentrations (up to 100 µM). This suggests a favorable safety profile for further development in therapeutic applications .
Research Findings
Recent studies have provided insights into the biological activity of this compound:
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Neurodegenerative Diseases : A study demonstrated that modifications to the structure of this compound could enhance its selectivity for DYRK1A inhibition while minimizing off-target effects.
- Anti-inflammatory Drug Development : Research indicated that derivatives could be formulated into therapeutic agents aimed at reducing inflammation in neurodegenerative conditions.
Q & A
Q. What are the recommended synthetic routes for preparing 2-bromo-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?
The compound can be synthesized via transition-metal-catalyzed borylation of halogenated pyridine precursors. For example, Rhodium-catalyzed hydrogenation of brominated pyridines in the presence of a boron source (e.g., pinacolborane) has been reported. A specific procedure involves reacting 2-bromo-6-methylpyridine derivatives with a rhodium catalyst (e.g., 5% Rh/Al₂O₃) under hydrogenation conditions, yielding the boronate ester product with 94% efficiency .
Q. Key Reaction Parameters
| Catalyst | Reaction Time | Yield | Purification Method |
|---|---|---|---|
| 5% Rh/Al₂O₃ | 16 h | 94% | Column chromatography (silica gel, EtOAc/hexane) |
Q. How can the purity and structural integrity of this compound be validated?
Multinuclear NMR spectroscopy is critical:
- ¹H NMR confirms substituent positions (e.g., methyl and bromine groups). For example, δ 1.18 ppm (s, 12H) corresponds to tetramethyl groups in the dioxaborolane ring .
- ¹¹B NMR identifies the boron environment, with a characteristic peak at ~30 ppm for sp²-hybridized boron .
- ¹³C NMR resolves aromatic and aliphatic carbons (e.g., δ 75.5 ppm for the dioxaborolane ring carbons) .
Q. What are the primary applications of this compound in organic synthesis?
This compound serves as a Suzuki-Miyaura cross-coupling precursor due to its boronate ester functionality. It enables C–C bond formation with aryl/heteroaryl halides under palladium catalysis . For example, coupling with brominated arenes can yield biaryl structures for drug discovery or materials science.
Advanced Research Questions
Q. How do steric and electronic effects influence its reactivity in cross-coupling reactions?
The 6-methyl group introduces steric hindrance, potentially slowing transmetallation steps in Suzuki reactions. Computational studies (e.g., DFT) can model the transition state to optimize reaction conditions. Experimentally, using bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) may mitigate steric effects .
Q. What challenges arise in crystallographic characterization of derivatives, and how can they be resolved?
Derivatives may form twinned crystals or exhibit disorder due to the bulky dioxaborolane group. To address this:
Q. How can researchers resolve contradictions in spectroscopic data during reaction monitoring?
For instance, unexpected ¹H NMR splitting patterns may arise from diastereomeric intermediates. Strategies include:
Q. What methods optimize catalytic efficiency in its hydrogenation or borylation reactions?
Q. Catalyst Performance Comparison
| Catalyst | Solvent | Yield (%) | By-products |
|---|---|---|---|
| Rh/Al₂O₃ | THF | 94 | <5% |
| Pd/C | MeOH | 72 | 20% deborylation |
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
